tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a pyrrolidine ring, and a methylsulfamoyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a methylsulfamoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide with a manganese catalyst in nonafluoro-tert-butyl alcohol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Primary alcohols as major products.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used as a protecting group for amines.
Methylsulfonyl pyrrolidine: Similar structure but lacks the tert-butyl ester group.
Tert-butyl pyrrolidine-1-carboxylate: Lacks the methylsulfamoyl group.
Uniqueness
Tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and methylsulfamoyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
2567489-29-4 |
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Molecular Formula |
C10H20N2O4S |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
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